Cas no 246021-20-5 (9,11-Didehydrooestriol)

9,11-Didehydrooestriol is a steroidal compound structurally related to oestriol, featuring a conjugated diene system at the C9-C11 positions. This modification imparts unique chemical and biochemical properties, making it a valuable intermediate in steroid synthesis and research. Its distinct structure allows for selective reactivity in organic transformations, particularly in studies involving estrogen derivatives. The compound is of interest in pharmacological and endocrinological research due to its potential interactions with estrogen receptors. High purity and well-defined stereochemistry ensure reproducibility in experimental applications. Suitable for analytical and synthetic purposes, 9,11-Didehydrooestriol serves as a specialized tool for advancing steroid chemistry and hormone-related studies.
9,11-Didehydrooestriol structure
9,11-Didehydrooestriol structure
商品名:9,11-Didehydrooestriol
CAS番号:246021-20-5
MF:C18H22O3
メガワット:286.36548
CID:67184
PubChem ID:9925903

9,11-Didehydrooestriol 化学的及び物理的性質

名前と識別子

    • 9,11-Didehydroestriol
    • Estra-1,3,5,9(11)-tetraene-3,16a,17b-triol
    • (8S,13S,14S,16R,17R)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol
    • 9,11-Didehydrooestriol
    • A,17
    • A-triol
    • Estra-1,3,5,9(11)-tetraene-3,16
    • Estra-1,3,5,9(11)-tetraene-3,16alpha,17beta-triol
    • Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol; Estriol Imp. A (EP); 9,11-Didehydroestriol; Estriol Related Compound A; Estriol Impurity A
    • Estra-1,3,5(10),9(11)-tetraene-3,16,17-triol, (16alpha,17beta)-
    • J-015586
    • (1R,2R,3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,11H,11aH-cyclopenta[a]phenanthrene-1,2,7-triol
    • 9(11)-Didehydroestriol
    • Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol
    • (8S, 13S, 14S, 16R, 17R)-13-methyl-6, 7, 8, 12, 14, 15, 16, 17-octahydrocyclopenta[a]phenanthrene-3, 16, 17-triol
    • ESTRA-1,3,5(10),9(11)-TETRAENE-3,16,17-TRIOL, (16.ALPHA.,17.BETA.)-
    • Estriol impurity A, European Pharmacopoeia (EP) Reference Standard
    • UNII-2FEM8A2HAS
    • Estra-1,3,5(10),9(11)-tetraene-3,16,17-triol
    • 2FEM8A2HAS
    • DTXSID50432933
    • ZWHFPHWLYUMTGY-WKULXVSPSA-N
    • 246021-20-5
    • Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-Didehydroestriol)
    • インチ: 1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h2-3,5-6,8,12,14-17,19-21H,4,7,9H2,1H3/t12-,14+,15-,16+,17-,18-/m0/s1
    • InChIKey: ZWHFPHWLYUMTGY-WKULXVSPSA-N
    • ほほえんだ: OC1C=CC2C3=CC[C@@]4([C@H]([C@@H](C[C@H]4[C@@H]3CCC=2C=1)O)O)C

計算された属性

  • せいみつぶんしりょう: 286.15700
  • どういたいしつりょう: 286.15689456g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 0
  • 複雑さ: 459
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • PSA: 60.69000
  • LogP: 2.63870

9,11-Didehydrooestriol セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: R62;R63
  • セキュリティの説明: S36/37
  • 福カードFコード:10
  • 危険物標識: Xn
  • リスク用語:R62; R63
  • セキュリティ用語:S36/37

9,11-Didehydrooestriol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D439538-50mg
9,11-Didehydrooestriol
246021-20-5
50mg
$ 1386.00 2023-09-07
TRC
D439538-25mg
9,11-Didehydrooestriol
246021-20-5
25mg
$ 759.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-227150-5mg
9,11-Didehydrooestriol,
246021-20-5
5mg
¥1399.00 2023-09-05
A2B Chem LLC
AF65357-25mg
9,11-Didehydroestriol
246021-20-5
25mg
$858.00 2024-04-20
TRC
D439538-5mg
9,11-Didehydrooestriol
246021-20-5
5mg
$ 178.00 2023-09-07
A2B Chem LLC
AF65357-5mg
9,11-Didehydroestriol
246021-20-5
5mg
$294.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-227150-5 mg
9,11-Didehydrooestriol,
246021-20-5
5mg
¥1,399.00 2023-07-10
A2B Chem LLC
AF65357-50mg
9,11-Didehydroestriol
246021-20-5
50mg
$1448.00 2024-04-20

9,11-Didehydrooestriol 関連文献

9,11-Didehydrooestriolに関する追加情報

9,11-Didehydrooestriol: A Comprehensive Overview

9,11-Didehydrooestriol (CAS No. 246021-20-5) is a naturally occurring oestrogen metabolite that has garnered significant attention in recent years due to its unique biological properties and potential therapeutic applications. This compound is a derivative of oestradiol, one of the primary female sex hormones, and is characterised by the absence of hydrogen atoms at the 9 and 11 positions of its molecular structure. This structural modification imparts distinct biological activities compared to its parent compound.

Oestrogen metabolism plays a crucial role in maintaining hormonal balance in the body, and 9,11-Didehydrooestriol has been identified as a key intermediate in this process. Recent studies have highlighted its role in modulating cellular responses to oestrogen, particularly in tissues such as the breast, uterus, and bone. Researchers have found that this compound exhibits selective agonistic activity on oestrogen receptors, making it a promising candidate for targeted therapies in conditions such as osteoporosis and hormone-dependent cancers.

The synthesis of 9,11-Didehydrooestriol involves advanced chemical techniques, including enzymatic catalysis and stereoselective synthesis. These methods have enabled researchers to produce the compound in sufficient quantities for preclinical studies. Notably, the compound has shown potent anti-inflammatory properties in vitro, suggesting its potential application in inflammatory diseases such as arthritis and cardiovascular disorders.

Recent advancements in metabolomics have provided deeper insights into the biosynthesis and degradation pathways of 9,11-Didehydrooestriol. Studies using high-resolution mass spectrometry have revealed that this compound undergoes rapid clearance from the bloodstream, which may limit its systemic availability but could also reduce the risk of adverse effects associated with long-term oestrogen therapy.

In terms of clinical applications, 9,11-Didehydrooestriol has shown promise as a potential diagnostic marker for certain hormonal imbalances and malignancies. For instance, elevated levels of this compound have been observed in patients with breast cancer, indicating its potential utility as a biomarker for disease progression and treatment response.

Moreover, emerging research has explored the use of 9,11-Didehydrooestriol in regenerative medicine. Preclinical studies have demonstrated its ability to promote bone formation and inhibit osteoclast activity, suggesting its potential role in treating bone-related disorders such as osteoporosis and fractures.

In conclusion, 9,11-Didehydrooestriol (CAS No. 246021-20-5) represents a fascinating area of research with diverse applications across multiple therapeutic areas. Its unique biological profile and selective receptor activity make it a compelling candidate for further investigation. As research continues to unravel its mechanisms of action and clinical potential, this compound holds the promise of becoming an important tool in modern medicine.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm